molecular formula C15H11NO2 B13880427 (5-Amino-1-benzofuran-3-yl)-phenylmethanone

(5-Amino-1-benzofuran-3-yl)-phenylmethanone

Cat. No.: B13880427
M. Wt: 237.25 g/mol
InChI Key: MIUDOEJALMGTJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-benzofuran-3-yl)-phenylmethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions using transition-metal catalysis . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Amino-1-benzofuran-3-yl)-phenylmethanone include other benzofuran derivatives, such as:

Uniqueness

Its specific substitution pattern and functional groups contribute to its distinct biological and pharmacological properties .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

(5-amino-1-benzofuran-3-yl)-phenylmethanone

InChI

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9H,16H2

InChI Key

MIUDOEJALMGTJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)N

Origin of Product

United States

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